2,4-Dibromo-6-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate
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Overview
Description
2,4-Dibromo-6-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate is a complex organic compound characterized by its multiple bromine atoms and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate typically involves multi-step organic reactionsThe final step involves the formation of the imino linkage and esterification to yield the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or to convert imino groups to amines.
Substitution: Nucleophilic substitution reactions can replace bromine atoms with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
2,4-Dibromo-6-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of bromine atoms and aromatic rings allows for strong interactions with biological molecules, potentially disrupting cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromo-4-methylaniline: A similar compound with two bromine atoms and an aniline group.
Phenol, 2,6-dibromo-4-methyl-: Another related compound with bromine atoms and a phenol group
Uniqueness
2,4-Dibromo-6-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate is unique due to its complex structure, which includes multiple functional groups and aromatic rings
Properties
Molecular Formula |
C26H22Br3N3O7 |
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Molecular Weight |
728.2 g/mol |
IUPAC Name |
[2,4-dibromo-6-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C26H22Br3N3O7/c1-36-20-9-14(10-21(37-2)24(20)38-3)25(34)30-13-22(33)32-31-12-15-8-16(27)11-19(29)23(15)39-26(35)17-6-4-5-7-18(17)28/h4-12H,13H2,1-3H3,(H,30,34)(H,32,33)/b31-12+ |
InChI Key |
IUCQRKHKLFMINE-KLPHOBTLSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3Br |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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